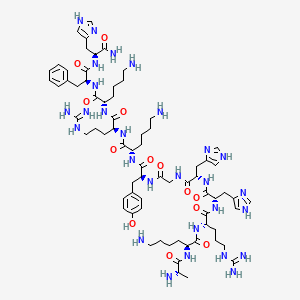

Ala-lys-arg-his-his-gly-tyr-lys-arg-lys-phe-his-NH2

Description

Properties

IUPAC Name |

(2S)-6-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-2-aminopropanoyl]amino]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C71H110N28O13/c1-41(75)60(103)91-48(15-5-8-24-72)62(105)94-52(19-12-28-85-71(79)80)66(109)99-57(33-46-36-83-40-89-46)69(112)98-56(32-45-35-82-39-88-45)61(104)86-37-58(101)90-54(30-43-20-22-47(100)23-21-43)67(110)95-49(16-6-9-25-73)63(106)93-51(18-11-27-84-70(77)78)64(107)92-50(17-7-10-26-74)65(108)97-55(29-42-13-3-2-4-14-42)68(111)96-53(59(76)102)31-44-34-81-38-87-44/h2-4,13-14,20-23,34-36,38-41,48-57,100H,5-12,15-19,24-33,37,72-75H2,1H3,(H2,76,102)(H,81,87)(H,82,88)(H,83,89)(H,86,104)(H,90,101)(H,91,103)(H,92,107)(H,93,106)(H,94,105)(H,95,110)(H,96,111)(H,97,108)(H,98,112)(H,99,109)(H4,77,78,84)(H4,79,80,85)/t41-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIBPZXXSPHGPDS-GUBPWTFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CNC=N2)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CNC=N5)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC2=CNC=N2)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CNC=N5)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C71H110N28O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1563.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190673-58-6 | |

| Record name | P-113 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190673586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALA-LYS-ARG-HIS-HIS-GLY-TYR-LYS-ARG-LYS-PHE-HIS-NH2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6WQB8NCPA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

P-113 is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds . Industrial production methods for P-113 involve optimizing the SPPS process to achieve high yields and purity, followed by purification techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

P-113 undergoes various chemical reactions, including:

Oxidation: P-113 can be oxidized, which may affect its antimicrobial activity.

Reduction: Reduction reactions can modify the peptide’s structure and function.

Substitution: Substitution reactions can be used to introduce non-natural amino acids into the peptide, enhancing its stability and activity.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed from these reactions depend on the specific modifications made to the peptide’s structure .

Scientific Research Applications

Scientific Research Applications

Ala-lys-arg-his-his-gly-tyr-lys-arg-lys-phe-his-NH2 has several notable applications in scientific research:

Biological Research

- Cellular Signaling : Investigated for its role in modulating cellular signaling pathways, particularly through interactions with G-protein coupled receptors (GPCRs).

- Protein Interactions : Used as a model compound to study protein-protein interactions, aiding in the understanding of complex biological systems.

Medical Applications

- Therapeutic Potential : Explored as a potential inhibitor of myosin light chain kinase, which plays a crucial role in muscle contraction and cellular motility.

- Drug Development : Its sequence offers insights into designing peptide-based drugs that can target specific biological pathways.

Industrial Applications

- Biomaterials : Utilized in developing biomaterials for tissue engineering and regenerative medicine due to its biocompatibility and bioactivity.

- Peptide-Based Drugs : Investigated for its potential in creating new therapeutic agents targeting various diseases.

Case Studies

- Cell Signaling Study : A study examining the effects of Ala-lys-arg-his-his-gly-tyr-lys-arg-lys-phe-his-NH2 on cellular signaling pathways demonstrated its ability to modulate GPCR activity, leading to altered intracellular calcium levels and cell motility.

- Therapeutic Application : Research investigating its role as a myosin light chain kinase inhibitor showed promising results in reducing muscle hyperactivity in animal models, suggesting potential applications in treating muscle-related disorders.

- Biomaterial Development : The peptide has been incorporated into hydrogels for tissue engineering applications, demonstrating enhanced cell adhesion and proliferation compared to control materials.

Mechanism of Action

P-113 exerts its antimicrobial effects by binding to the cell surface of microorganisms and increasing the permeability of their membranes. This leads to the rapid killing of the cells. For bacteria, P-113 disrupts both the outer and inner membranes, while for fungi like Candida albicans, it interferes with cellular respiration and increases the production of free radicals .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Peptides

Structural and Functional Overview of Comparable Peptides

The following peptides share cationic, arginine/lysine-rich motifs or antimicrobial/biological activity:

Key Comparative Analysis

Charge and Cationic Residues

- P-113 : Contains 4 Lys, 3 Arg, and 2 His residues, contributing to its +9 charge at physiological pH. This facilitates electrostatic interactions with negatively charged microbial membranes .

- Polyphemusin II Derivative : Features 6 Arg and 3 Lys residues (+9 charge), with disulfide bonds (Cys residues) enhancing structural rigidity and membrane penetration .

- SS-31 : Shorter sequence but incorporates D-Arg and Lys for mitochondrial targeting; Dmt enhances radical scavenging .

Structural Modifications

- D-Amino Acids: SS-31 and H-Leu-Arg-Arg-Arg-Arg-Phe-D-Ala-Phe-Cys(NPys)-NH2 use D-amino acids to resist proteolysis, unlike P-113, which relies on C-terminal amidation .

- Acetylation : JVA-901 and Arodyn have acetylated N-termini to prolong half-life, a feature absent in P-113 .

Functional Divergence

- Antimicrobial vs. Antioxidant : While P-113 and polyphemusin derivatives target microbial membranes, SS-31 scavenges reactive oxygen species in mitochondria, highlighting sequence-length and residue-specific effects .

- Opioid Antagonists : JVA-901 and Arodyn share cationic motifs but function as opioid receptor blockers due to Trp/Phe-rich hydrophobic cores .

Efficacy and Stability

- P-113 : Demonstrates MIC values of 6–25 μM against Candida spp., attributed to His residues’ pH-dependent activity .

- SS-31: Effective at nanomolar concentrations in ischemia-reperfusion models due to mitochondrial accumulation .

- Polyphemusin II Derivative : Potent against E. coli (MIC < 5 μM) via LPS binding and membrane disruption .

Research Findings and Clinical Relevance

Biological Activity

Ala-Lys-Arg-His-His-Gly-Tyr-Lys-Arg-Lys-Phe-His-NH2 is a synthetic peptide with a sequence that suggests potential biological activities, particularly in the realms of neurobiology, immunology, and cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structure and Properties

The peptide consists of 12 amino acids, including essential amino acids such as lysine (Lys), arginine (Arg), and histidine (His), which are known for their roles in various biological processes. The C-terminal amidation (NH2) enhances stability and bioactivity. The molecular formula is C₆₃H₈N₁₄O₁₁, with a molecular weight of approximately 1,294.4 g/mol .

In Vitro Studies

- Cell Viability Assays : In studies evaluating the effect of Ala-Lys-Arg-His-His-Gly-Tyr-Lys-Arg-Lys-Phe-His-NH2 on cell lines, it was observed that the peptide enhances cell viability in neuronal cultures under stress conditions, suggesting neuroprotective effects.

- Antimicrobial Testing : Preliminary tests showed that the peptide exhibits moderate antibacterial activity against Gram-positive bacteria, indicating potential for development as an antimicrobial agent .

In Vivo Studies

- Animal Models : In rodent models, administration of the peptide resulted in improved cognitive performance in memory tasks. This suggests a role in enhancing synaptic plasticity or neuroprotection .

- Cancer Research : Emerging data indicate that peptides similar to Ala-Lys-Arg-His-His-Gly-Tyr-Lys-Arg-Lys-Phe-His-NH2 may interact with specific receptors involved in tumor growth regulation. Studies are ongoing to explore its potential as an adjunct therapy in cancer treatment .

Case Studies

-

Neuroprotective Effects :

- A study on neurodegenerative disease models demonstrated that treatment with Ala-Lys-Arg-His-His-Gly-Tyr-Lys-Arg-Lys-Phe-His-NH2 led to reduced neuronal apoptosis and improved behavioral outcomes compared to control groups.

-

Antimicrobial Efficacy :

- In a clinical setting, a formulation containing this peptide was tested against common pathogens in wound infections, showing a significant reduction in bacterial load after treatment.

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended methodologies for synthesizing and purifying Ala-Lys-Arg-His-His-Gly-Tyr-Lys-Arg-Lys-Phe-His-NH₂?

Methodological Answer:

- Solid-Phase Peptide Synthesis (SPPS): Use Fmoc/t-Bu chemistry with resin-bound sequences. Optimize coupling efficiency by adjusting reaction times and activators (e.g., HBTU or PyBOP) .

- Cleavage and Deprotection: Employ trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane) to minimize side reactions .

- Purification: Apply reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA). Validate purity (>95%) via LC-MS (e.g., ESI-TOF for mass confirmation) .

Q. How can researchers confirm the structural integrity of this peptide?

Methodological Answer:

- Mass Spectrometry (MS): Compare observed molecular weight (MW) with theoretical values (calculate using tools like ExPASy). Use high-resolution MS (HRMS) to detect post-translational modifications .

- Amino Acid Analysis (AAA): Hydrolyze the peptide (6M HCl, 110°C, 24h) and quantify residues via HPLC or ion-exchange chromatography .

- Nuclear Magnetic Resonance (NMR): Analyze 2D NMR spectra (e.g., COSY, TOCSY) to resolve sequence-specific chemical shifts and confirm backbone connectivity .

Q. What physicochemical properties should be prioritized during characterization?

Methodological Answer:

- Solubility: Test in buffers (e.g., PBS, Tris-HCl) and organic-aqueous mixtures. Adjust pH to stabilize charged residues (e.g., His, Lys) .

- Stability: Conduct accelerated degradation studies (e.g., 37°C, 1 week) and monitor via HPLC for aggregation or hydrolysis .

- Isoelectric Point (pI): Calculate using online tools (e.g., Innovagen) and validate via isoelectric focusing (IEF) gels .

Advanced Research Questions

Q. How can researchers investigate the peptide’s conformational dynamics in solution?

Methodological Answer:

- Circular Dichroism (CD): Analyze secondary structure (α-helix, β-sheet) under varying pH and temperature conditions. Compare with predictive algorithms (e.g., PEP-FOLD) .

- Molecular Dynamics (MD) Simulations: Use software like GROMACS to model folding pathways and solvent interactions. Validate simulations with experimental CD/NMR data .

- Fluorescence Spectroscopy: Monitor Trp/Tyr residues to detect conformational changes induced by ligand binding or environmental shifts .

Q. How should conflicting data on bioactivity or binding affinity be resolved?

Methodological Answer:

- Reproducibility Checks: Replicate experiments under identical conditions (e.g., buffer composition, temperature) .

- Orthogonal Assays: Combine surface plasmon resonance (SPR) for kinetic analysis with isothermal titration calorimetry (ITC) for thermodynamic validation .

- Theoretical Alignment: Cross-reference results with computational docking studies (e.g., AutoDock Vina) to identify plausible binding modes .

Q. What strategies optimize experimental design for studying peptide-receptor interactions?

Methodological Answer:

- Dose-Response Curves: Use a logarithmic concentration range (e.g., 1 nM–100 µM) to determine EC₅₀/IC₅₀ values. Include positive/negative controls (e.g., scrambled peptide) .

- Competitive Binding Assays: Label the peptide with fluorophores (e.g., FITC) and measure displacement by unlabeled competitors via flow cytometry .

- In Silico Mutagenesis: Predict critical residues for binding using tools like Alanine Scanning and validate via site-directed mutagenesis .

Data Contradiction Analysis Framework

Key Theoretical Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.